molecular formula C18H17NO B5798730 2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline

2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5798730
M. Wt: 263.3 g/mol
InChI Key: LDIIACNKONNAKC-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline (COTHIQ) is a chemical compound that belongs to the class of tetrahydroisoquinolines. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.

Mechanism of Action

The mechanism of action of 2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. It also activates the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation. It also enhances the activity of antioxidant enzymes such as SOD and catalase, which protect cells from oxidative stress. In addition, 2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, it also has some limitations. For example, its solubility in water is limited, which may affect its bioavailability in vivo. In addition, its mechanism of action is not fully understood, which may make it difficult to design experiments to investigate its biological effects.

Future Directions

There are several future directions for research on 2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory agent for the treatment of various inflammatory diseases. Further studies are also needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through the reaction of cinnamaldehyde and tetrahydroisoquinoline in the presence of a catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by column chromatography.

Scientific Research Applications

2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-tumor activity by inducing apoptosis in cancer cells. In addition, 2-cinnamoyl-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

(E)-1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO/c20-18(11-10-15-6-2-1-3-7-15)19-13-12-16-8-4-5-9-17(16)14-19/h1-11H,12-14H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIIACNKONNAKC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-phenylprop-2-en-1-one

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